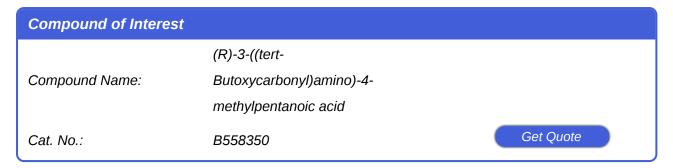


Spectroscopic and Structural Elucidation of Boc-(R)-beta-homovaline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-beta-homovaline, with the chemical name (3R)-3-(tert-butoxycarbonylamino)-4-methylpentanoic acid, is a chiral building block of significant interest in the field of medicinal chemistry and drug development. As a beta-amino acid, it serves as a crucial component in the synthesis of peptidomimetics and other complex organic molecules. Its incorporation into peptide chains can induce specific secondary structures and confer resistance to enzymatic degradation, making it a valuable tool for designing novel therapeutics. This technical guide provides a comprehensive overview of the spectroscopic data for Boc-(R)-beta-homovaline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Properties



Property	Value
Chemical Formula	C11H21NO4
Molecular Weight	231.29 g/mol
CAS Number	183990-64-9[1][2][3][4]
Appearance	White to off-white powder

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Boc-(R)-beta-homovaline based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Broad s	1H	СООН
~4.8-5.2	d	1H	NH
~3.8-4.0	m	1H	H-3
~2.3-2.5	m	2H	H-2 (CH ₂)
~1.8-2.0	m	1H	H-4
1.45	S	9Н	Boc (3 x CH₃)
0.9-1.0	d	6Н	CH(CH3)2

¹³C NMR (Carbon-13 NMR)



Chemical Shift (δ) ppm	Assignment
~175-178	C=O (Carboxylic Acid)
~155-157	C=O (Boc)
~79-81	C(CH ₃) ₃ (Boc)
~50-55	C-3
~38-42	C-2
~30-33	C-4
~28.5	C(CH ₃) ₃ (Boc)
~18-20	CH(CH ₃) ₂

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group
3300-2500 (broad)	O-H stretch (Carboxylic Acid)
~3350	N-H stretch (Amide)
2960-2850	C-H stretch (Aliphatic)
~1710	C=O stretch (Carboxylic Acid)
~1690	C=O stretch (Boc)
~1520	N-H bend (Amide II)
~1160	C-O stretch (Boc)

Mass Spectrometry (MS)



m/z	lon
232.15	[M+H]+
254.13	[M+Na]+
176.12	[M-C ₄ H ₈ +H] ⁺ (loss of isobutylene)
132.09	[M-Boc+H]+

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Boc-(R)-beta-homovaline. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of Boc-(R)-beta-homovaline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024 scans or more, relaxation delay of 2-5 seconds.
 - Process the data similarly to the ¹H NMR spectrum.



Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- · Acquisition:
 - Record a background spectrum.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

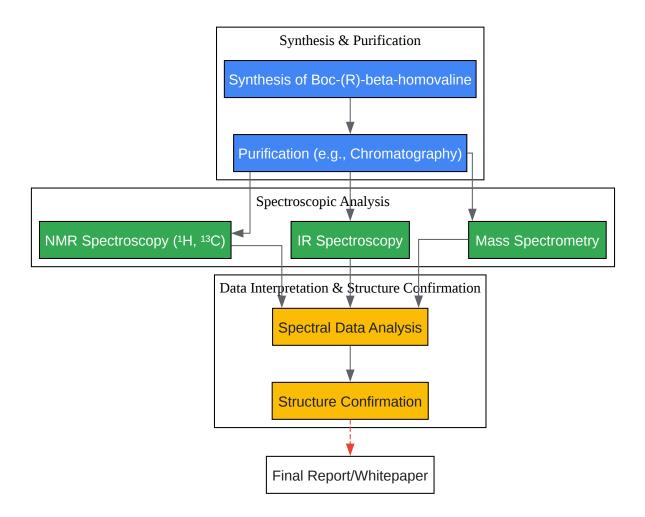
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS).
- Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in positive ion mode.
 - Typical ESI parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Visualizations



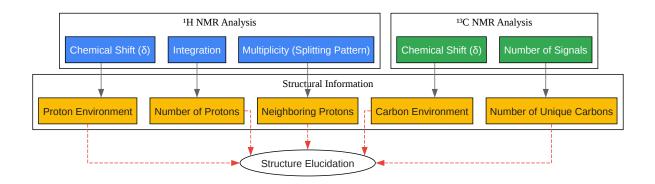
The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel chemical entity like Boc-(R)-beta-homovaline.



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Caption: Workflow for the synthesis and spectroscopic characterization of Boc-(R)-beta-homovaline.





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Caption: Logical relationships in NMR data interpretation for structural elucidation.

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